7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-10-(1H-imidazol-1-yl)-3-methyl-7-oxo-
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Overview
Description
“7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-10-(1H-imidazol-1-yl)-3-methyl-7-oxo-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a unique structure that includes a pyrido-benzoxadiazine core, a carboxylic acid group, and several other functional groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-10-(1H-imidazol-1-yl)-3-methyl-7-oxo-” typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
- Formation of the pyrido-benzoxadiazine core through cyclization reactions.
- Introduction of the carboxylic acid group via carboxylation reactions.
- Addition of the fluoro, imidazolyl, and methyl groups through substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
- Use of catalysts to accelerate reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-10-(1H-imidazol-1-yl)-3-methyl-7-oxo-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The functional groups present in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state derivatives, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which “7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-10-(1H-imidazol-1-yl)-3-methyl-7-oxo-” exerts its effects depends on its interaction with molecular targets. These interactions might involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to “7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-10-(1H-imidazol-1-yl)-3-methyl-7-oxo-” include other heterocyclic compounds with similar core structures or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
CAS No. |
115550-53-3 |
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Molecular Formula |
C15H11FN4O4 |
Molecular Weight |
330.27 g/mol |
IUPAC Name |
7-fluoro-6-imidazol-1-yl-2-methyl-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C15H11FN4O4/c1-18-7-24-14-11-8(13(21)9(15(22)23)5-20(11)18)4-10(16)12(14)19-3-2-17-6-19/h2-6H,7H2,1H3,(H,22,23) |
InChI Key |
YPHHQALAFITPGF-UHFFFAOYSA-N |
Canonical SMILES |
CN1COC2=C3N1C=C(C(=O)C3=CC(=C2N4C=CN=C4)F)C(=O)O |
Origin of Product |
United States |
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